- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)
92855-64-6 structure
Product Name:6-(Benzyloxy)-1H-indole-3-carbaldehyde
CAS番号:92855-64-6
MF:C16H13NO2
メガワット:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791
Update Time:2024-10-26
6-(Benzyloxy)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Benzyloxyindole-3-carbaldehyde
- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
- 6-phenylmethoxy-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
- 3-Formyl-6-benzyloxy-1H-indole
- 6-Benzyloxy-1H-indole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indole-3-carbaldehyde
- 6-Benzyloxyindole-3-aldehyde
- PubChem7697
- UUKFCVCTRWNXBI-UHFFFAOYSA-N
- SBB067557
- BBL028070
- STK931234
- 6-benzyloxy-1H-indole-3-carbaldehyde
- 6-(phenylmethoxy)indole-3-carbaldehyde
- NCGC003420
- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
- A844369
- 6-phenylmethoxy-1H-indole-3-carboxaldehyde
- SY042797
- EN300-178087
- CS-W022445
- AB01333957-02
- SCHEMBL1418239
- 92855-64-6
- AKOS005259126
- Z1741974676
- MFCD00056931
- DTXSID50621502
- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
- ALBB-035503
- B-1890
- AC-18167
- PS-7464
- DB-001713
- NCGC00342024-01
- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
- 6-(Benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00056931
- インチ: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
- InChIKey: UUKFCVCTRWNXBI-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1
計算された属性
- せいみつぶんしりょう: 251.09500
- どういたいしつりょう: 251.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 42.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: 1.267
- ふってん: 474.2℃ at 760 mmHg
- フラッシュポイント: 240.6°C
- 屈折率: 1.698
- PSA: 42.09000
- LogP: 3.55940
6-(Benzyloxy)-1H-indole-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-(Benzyloxy)-1H-indole-3-carbaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-1 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 1g |
¥ 594.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-5 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 5g |
¥ 1,788.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-10 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 10g |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-25 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 25g |
¥ 6,078.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-50 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 50g |
¥ 8,830.00 | 2021-05-07 | |
| Chemenu | CM103125-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 5g |
$183 | 2021-08-06 | |
| Chemenu | CM103125-10g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 10g |
$239 | 2021-08-06 | |
| Chemenu | CM103125-25g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 25g |
$572 | 2021-08-06 | |
| Chemenu | CM103125-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM103125-10g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95%+ | 10g |
$*** | 2023-05-29 |
6-(Benzyloxy)-1H-indole-3-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
リファレンス
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715
合成方法 3
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C
リファレンス
- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
リファレンス
- Enantioselective synthesis of pyrroloindole compounds, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
リファレンス
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574
合成方法 6
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
リファレンス
- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
リファレンス
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
リファレンス
- Process for preparation of 3-cyanoindole derivatives, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins, Journal of the American Chemical Society, 2021, 143(35), 14322-14331
合成方法 13
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
リファレンス
- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation, Journal of Organic Chemistry, 2022, 87(12), 8198-8202
合成方法 14
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
リファレンス
- An Enantioselective Total Synthesis of (+)-Duocarmycin SA, Journal of Organic Chemistry, 2018, 83(7), 3928-3940
合成方法 15
はんのうじょうけん
リファレンス
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,
6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
6-(Benzyloxy)-1H-indole-3-carbaldehyde 関連文献
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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